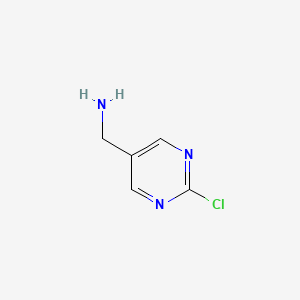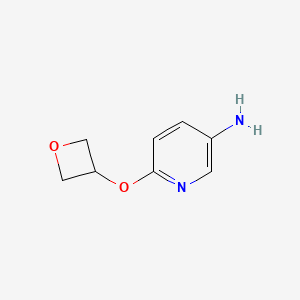
Methyl 3-amino-4-(1h-imidazol-1-yl)benzoate
Overview
Description
“Methyl 4-(1H-imidazol-1-yl)benzoate” is an imidazole derivative . It is a heterocyclic building block used in chemical synthesis .
Molecular Structure Analysis
“Methyl 4-(1H-imidazol-1-yl)benzoate” has a molecular formula of C11H10N2O2 and a molecular weight of 202.209 . It is a heterocyclic compound with an imidazole ring .Chemical Reactions Analysis
Imidazole derivatives have broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
“Methyl 4-(1H-imidazol-1-yl)benzoate” has a density of 1.2±0.1 g/cm3, a boiling point of 354.7±25.0 °C at 760 mmHg, and a melting point of 124-127ºC (lit.) . It also has a flash point of 168.3±23.2 °C .Scientific Research Applications
Pharmaceutical Drug Synthesis
Methyl 3-amino-4-(1h-imidazol-1-yl)benzoate: is a compound that features an imidazole ring, which is a crucial component in many pharmaceutical drugs. The imidazole moiety is known for its wide range of biological activities, including antibacterial, antifungal, and antiviral properties . This compound can be used as a precursor in the synthesis of various drugs that require the imidazole ring as a core structure for their therapeutic action.
Antitubercular Agents
The imidazole ring is also significant in the development of antitubercular agents. Compounds with an imidazole core have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis . Methyl 3-amino-4-(1h-imidazol-1-yl)benzoate could serve as a starting material for the synthesis of these antitubercular compounds.
Organic Light-Emitting Diodes (OLEDs)
In the field of electronics, specifically in the development of OLEDs, imidazole derivatives are used as blue phosphorescent emitters . The imidazole ring can be coordinated with metals to form complexes that emit light, and Methyl 3-amino-4-(1h-imidazol-1-yl)benzoate could be utilized to synthesize these light-emitting materials.
Catalysis
Imidazole and its derivatives are known to act as ligands in catalytic reactions . They can form complexes with metals and facilitate various chemical transformations. This compound’s imidazole ring makes it a candidate for use in catalysis, potentially improving the efficiency of chemical processes.
Functional Materials
The versatility of imidazole derivatives extends to the creation of functional materials. These materials have applications in diverse fields such as solar cells, sensors, and advanced coatings . Methyl 3-amino-4-(1h-imidazol-1-yl)benzoate could be incorporated into such materials to enhance their properties or functionalities.
Antimicrobial Research
Imidazole-containing compounds have shown promise in antimicrobial research due to their ability to disrupt the growth of various pathogens . Research into new antimicrobial agents could benefit from the inclusion of Methyl 3-amino-4-(1h-imidazol-1-yl)benzoate as a structural component in the design of new molecules.
Safety and Hazards
Future Directions
While specific future directions for “Methyl 3-amino-4-(1h-imidazol-1-yl)benzoate” were not found in the retrieved papers, imidazole derivatives are known to have a broad range of chemical and biological properties . This suggests that they could be further explored for potential applications in various fields, including medicinal chemistry .
Mechanism of Action
Target of Action
Methyl 3-amino-4-(1h-imidazol-1-yl)benzoate is a derivative of imidazole . Imidazole derivatives are known to interact with a broad range of targets due to their versatile chemical and biological properties . .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to induce a variety of biological responses based on their interaction with different targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
properties
IUPAC Name |
methyl 3-amino-4-imidazol-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)8-2-3-10(9(12)6-8)14-5-4-13-7-14/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZVUUMPELAZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2C=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-(1h-imidazol-1-yl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B1395934.png)
![2-Chloro-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B1395935.png)
![3-Chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1395936.png)
![6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1395937.png)



![7'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1395942.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B1395946.png)
